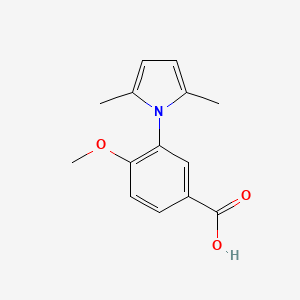
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride
Overview
Description
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride is a chemical compound with the CAS number 1332529-34-6 . It is used as a reference standard for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride are not explicitly stated in the search results. More detailed information may be available from specialized chemical databases or suppliers .Scientific Research Applications
Leukemia Treatment Research
This compound has been identified as structurally similar to molecules used in leukemia treatments, such as Imatinib . Imatinib targets tyrosine kinases, crucial in the pathogenesis of leukemia. Research into analogs like (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride could lead to the development of new therapeutic agents with improved efficacy or reduced side effects.
Material Science
In material science, the compound’s unique structure could be utilized in the synthesis of novel organic materials. Its molecular framework might contribute to the development of new polymers or coatings with specific optical or electrical properties .
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to create a variety of complex molecules. Its reactive sites allow for selective modifications, making it a valuable reagent in the synthesis of pharmaceuticals or organic compounds .
Chromatography and Mass Spectrometry
In analytical chemistry, particularly chromatography and mass spectrometry, derivatives of this compound could serve as standards or reagents. Their predictable behavior and structural features make them suitable for method development and calibration processes .
Biopharma Production
The compound’s structure suggests potential applications in biopharmaceutical manufacturing. It could be involved in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of complex drugs .
Advanced Battery Science
In the field of advanced battery science, the electroactive properties of such compounds can be explored for use in energy storage systems. Research could focus on its incorporation into cathode materials for enhanced battery performance .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research and applications of (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride are not specified in the search results. Given its use as a reference standard in pharmaceutical testing , it may have potential applications in drug development and other areas of pharmaceutical research.
properties
IUPAC Name |
(3-aminophenyl)-pyridin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.2ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;;/h1-8H,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEUJXMIEBUJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)
![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)
![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)

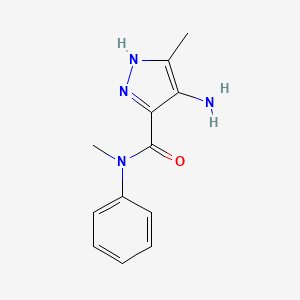
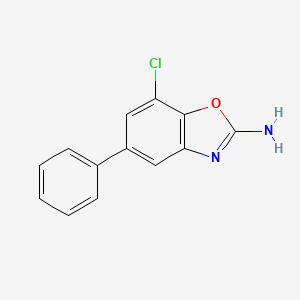
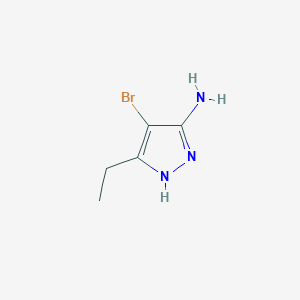
![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)
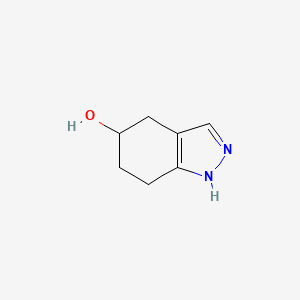
![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)
